molecular formula C7HBr2F5O B1410379 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene CAS No. 1804415-12-0

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene

Cat. No.: B1410379
CAS No.: 1804415-12-0
M. Wt: 355.88 g/mol
InChI Key: NOAAFVVGXFNUMO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2,4-difluoro-6-(trifluoromethoxy)benzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as fluorine and trifluoromethoxy can influence the reactivity and stability of the compound. These groups can stabilize negative charges and enhance the compound’s ability to participate in nucleophilic substitution reactions. Molecular targets and pathways involved in its biological activity would require further investigation to elucidate.

Comparison with Similar Compounds

Similar compounds to 1,3-Dibromo-2,4-difluoro-6-(trifluoromethoxy)benzene include:

  • 1,3-Dibromo-2,4-difluorobenzene
  • 1,3-Dibromo-2-(trifluoromethyl)benzene
  • 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene

These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of different functional groups can significantly alter their chemical properties and reactivity, making each compound unique in its applications and behavior in chemical reactions .

Properties

IUPAC Name

2,4-dibromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(5(9)6(4)11)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAAFVVGXFNUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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